6-Bromo-4-chloro-1-methylphthalazine
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Overview
Description
6-Bromo-4-chloro-1-methylphthalazine is an organic compound with the molecular formula C(_9)H(_6)BrClN(_2) It belongs to the phthalazine family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a diazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1-methylphthalazine typically involves the halogenation of 1-methylphthalazine. One common method is the bromination and chlorination of 1-methylphthalazine using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to reflux
Catalyst: Iron(III) chloride or aluminum chloride
The reaction proceeds through electrophilic aromatic substitution, where the bromine and chlorine atoms are introduced into the phthalazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1-methylphthalazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-4-chloro-1-methylphthalazine.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-4-chloro-1-methylphthalazine is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their therapeutic properties. Some derivatives have demonstrated activity against specific biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used as dyes, pigments, and in the manufacture of polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-1-methylphthalazine and its derivatives depends on their specific molecular targets. In medicinal applications, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-1-phenylphthalazine
- 6-Bromo-4-chloro-1-ethylphthalazine
- 6-Bromo-4-chloro-1-methylquinazoline
Uniqueness
6-Bromo-4-chloro-1-methylphthalazine is unique due to its specific substitution pattern on the phthalazine ring. This pattern influences its reactivity and the types of derivatives that can be synthesized. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and the ease with which it can be modified.
Properties
CAS No. |
1011291-79-4 |
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Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-bromo-4-chloro-1-methylphthalazine |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7-3-2-6(10)4-8(7)9(11)13-12-5/h2-4H,1H3 |
InChI Key |
HBRQTPMUSLISFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(N=N1)Cl)Br |
Origin of Product |
United States |
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